N-Tritylglycine methyl ester

Description

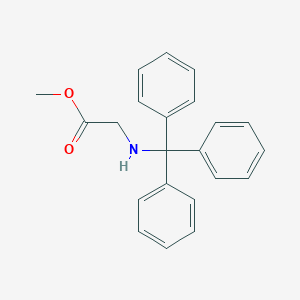

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(tritylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCOXPSJQAJMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348470 | |

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-71-1 | |

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trityl Group in Peptide Synthesis

An In-depth Technical Guide to the Synthesis of N-Tritylglycine Methyl Ester

This guide provides a comprehensive overview of the synthesis of this compound from glycine methyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. The document delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis.

In the intricate field of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount. This compound is a key building block, valued for the properties of its N-terminal protecting group, the triphenylmethyl (trityl) moiety. The trityl group offers two distinct advantages:

-

Acid Lability: It is highly sensitive to mild acidic conditions, allowing for its removal without affecting other more robust protecting groups, such as Boc or Fmoc, which are staples in orthogonal protection strategies.[1]

-

Steric Hindrance: Its significant bulk provides steric shielding, which can help prevent undesirable side reactions and racemization at the α-carbon during peptide coupling steps.[1]

The synthesis described herein is a classic and efficient N-alkylation reaction, transforming the stable, commercially available glycine methyl ester hydrochloride into its N-tritylated derivative.

Reaction Principles and Mechanistic Insights

The conversion of glycine methyl ester hydrochloride to this compound is a two-step process occurring in a single pot. Understanding the causality behind each step is crucial for optimizing the reaction conditions.

Step 1: In Situ Generation of the Free Amine (Deprotonation)

The starting material, glycine methyl ester hydrochloride, is an ammonium salt. The primary amine is protonated, rendering it non-nucleophilic. To initiate the reaction, the free amine must be liberated. This is achieved by introducing a suitable non-nucleophilic organic base, most commonly triethylamine (TEA).[2]

-

Why Triethylamine? Triethylamine (pKa of its conjugate acid ~10.75) is sufficiently basic to deprotonate the ammonium salt of the amino ester.[3] Crucially, it is a sterically hindered tertiary amine, which prevents it from competing with the glycine methyl ester as a nucleophile in the subsequent reaction with trityl chloride.[3]

The acid-base reaction produces the free glycine methyl ester and triethylammonium chloride, which is poorly soluble in common organic solvents like chloroform and precipitates out, helping to drive the equilibrium forward.[2]

Step 2: Nucleophilic Substitution (N-Tritylation)

Once deprotonated, the nitrogen atom of glycine methyl ester becomes a potent nucleophile. It attacks the electrophilic central carbon of triphenylmethyl chloride (trityl chloride). The reaction proceeds via a nucleophilic substitution mechanism. Given the bulky nature of the trityl group, the mechanism can have characteristics of both SN1 (via a stabilized trityl carbocation) and SN2 pathways.

The hydrogen chloride (HCl) generated as a byproduct is immediately neutralized by a second equivalent of triethylamine, forming more triethylammonium chloride precipitate.[1] Therefore, a slight excess of at least two molar equivalents of triethylamine relative to the glycine methyl ester hydrochloride is theoretically required, though literature protocols often demonstrate success with slightly less.

Caption: Reaction Mechanism: Deprotonation followed by N-Tritylation.

Validated Experimental Protocol

This protocol is synthesized from established methodologies and provides a self-validating system where observable changes, such as precipitation, indicate reaction progress.[2][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| Glycine methyl ester hydrochloride | 125.55 | ≥98% | Must be dry.[5] |

| Triphenylmethyl chloride (Trityl-Cl) | 278.78 | ≥98% | Store in a desiccator. |

| Triethylamine (TEA) | 101.19 | ≥99% | Anhydrous grade, freshly distilled recommended. |

| Chloroform (CHCl₃) | 119.38 | Anhydrous | Dichloromethane (DCM) is a suitable alternative. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | For drying the organic phase. |

| Methanol or Ethanol | - | Reagent Grade | For recrystallization. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for this compound synthesis.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine methyl ester hydrochloride (12.55 g, 0.10 mol).

-

Solvent Addition: Add 150 mL of anhydrous chloroform to the flask. Stir the suspension.

-

Base Addition: To the stirred suspension, add triethylamine (22.2 g, 30.5 mL, 0.22 mol, 2.2 eq). The suspension may become thicker.

-

Reagent Addition: After stirring for 5-10 minutes, add triphenylmethyl chloride (28.0 g, 0.10 mol, 1.0 eq) to the mixture portion-wise over 5 minutes. The reaction is mildly exothermic.

-

Reaction: Allow the mixture to react for 6 hours at room temperature with continuous stirring. A significant amount of white precipitate (triethylammonium chloride) will form.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic phase twice with 100 mL portions of water to remove the triethylammonium salt.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a solid or viscous oil.

Purification: Recrystallization

Purification is critical to remove unreacted trityl chloride and other minor impurities. Recrystallization is the most effective method.[6][7]

-

Solvent Selection: Methanol or ethanol are effective solvents. The crude product should be highly soluble in the hot solvent and poorly soluble at low temperatures.

-

Procedure: Dissolve the crude product in a minimum amount of boiling methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

-

Isolation: Collect the resulting white crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

Data Summary and Expected Results

The following table summarizes the quantitative parameters for the described synthesis.

| Parameter | Value | Reference |

| Starting Material | ||

| Glycine methyl ester hydrochloride | 0.10 mol (12.55 g) | |

| Reagents | ||

| Triphenylmethyl chloride | 0.10 mol (28.0 g) | |

| Triethylamine | 0.22 mol (22.2 g) | |

| Solvent | ||

| Anhydrous Chloroform | 150 mL | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Time | 6 hours | |

| Expected Outcome | ||

| Theoretical Yield | 33.14 g | - |

| Typical Actual Yield | ~90-99% | [4][9] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~112-113 °C (for ethyl ester) | [2] |

Conclusion

The N-tritylation of glycine methyl ester hydrochloride is a robust and high-yielding reaction that is fundamental to peptide chemistry. The success of the synthesis hinges on a clear understanding of the reaction mechanism, particularly the essential role of triethylamine in liberating the free amine and neutralizing the HCl byproduct. Adherence to anhydrous conditions prevents the hydrolysis of trityl chloride, and proper purification via recrystallization ensures the high purity of the final product required for subsequent applications in peptide synthesis. This guide provides the necessary technical details and theoretical grounding for researchers to confidently execute and optimize this important transformation.

References

-

Zervas, L., & Theodoropoulos, D. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Available at: [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]

-

Fields, G. B. (2007). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Current Protocols in Protein Science. Available at: [Link]

-

Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012. Available at: [Link]

-

Theodoropoulos, D. M., & Zervas, L. (1953). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Unpublished work, cited in J. Am. Chem. Soc. 1956, 78 (7), pp 1359–1363. Available at: [Link]

-

de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. Available at: [Link]

-

Fischer, E. (1906). Ueber die Ester der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 39(1), 530-556. Available at: [Link]

-

Albericio, F., et al. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]

- CN106279313A - Continuous synthesis method of glycine methyl ester hydrochloride. (2017). Google Patents.

-

Ataman Kimya. (n.d.). TRIETHYLAMINE. atamankimya.com. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

-

Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides 1998 (pp. 119-122). Springer, Dordrecht. Available at: [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

-

Bunjes, H., et al. (2003). Investigating the principles of recrystallization from glyceride melts. International Journal of Pharmaceutics, 253(1-2), 125-136. Available at: [Link]

-

Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1970. Available at: [Link]

-

Böde, W., et al. (2018). Making Glycine Methyl Ester Chiral. Chemistry-A European Journal, 24(46), 11904-11907. Available at: [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 3. atamankimya.com [atamankimya.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Tritylglycine Methyl Ester: Properties, Synthesis, and Applications in Modern Peptide Chemistry

This guide provides a comprehensive technical overview of N-Tritylglycine methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its chemical properties, synthesis, and strategic applications.

Introduction: The Strategic Importance of this compound

This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a bulky trityl (triphenylmethyl) group, and the carboxyl group is esterified with a methyl group. The trityl group, with its significant steric hindrance, offers a robust and selectively cleavable protecting group for the primary amine of glycine.[1] This strategic protection is paramount in peptide synthesis, preventing unwanted side reactions and preserving the integrity of the amino acid during coupling reactions.[2] The methyl ester, in turn, protects the carboxylic acid functionality and can be selectively hydrolyzed when required.

The utility of this compound extends to both solution-phase and solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block for introducing a glycine residue at the N-terminus of a peptide chain.[1][3] Its application is particularly valuable in the synthesis of complex peptides and peptidomimetics, where precise control over reactive functional groups is essential for achieving the desired final product with high purity and yield.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Formula | C22H21NO2 | [4] |

| Molecular Weight | 331.41 g/mol | [4][5] |

| CAS Number | 10065-71-1 | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 106-107 °C | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF). Limited solubility in water. | Inferred from synthesis protocols[1] |

Synthesis and Purification

The synthesis of this compound is a straightforward procedure involving the protection of the amino group of glycine methyl ester. The following protocol is a reliable method for its preparation in a laboratory setting.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Glycine methyl ester hydrochloride

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend glycine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF.

-

Base Addition: Cool the suspension in an ice bath and add triethylamine (2.2 eq.) dropwise while stirring.

-

Tritylation: In a separate flask, dissolve trityl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred glycine methyl ester suspension.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the precipitated triethylammonium hydrochloride.

-

Transfer the filtrate to a separatory funnel and wash it twice with water to remove any remaining salts and water-soluble impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can often be used directly in subsequent steps. For higher purity, it can be recrystallized from a suitable solvent system such as methanol or a mixture of ethyl acetate and hexanes.

-

Spectroscopic Characterization

Note: The following spectral data is for N-Tritylglycine and is provided for illustrative purposes. The spectra of this compound will exhibit similar signals for the trityl and glycine backbone, with the addition of a characteristic signal for the methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings of the trityl group. The methylene protons (-CH2-) of the glycine backbone would likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 3.0-3.5 ppm. The N-H proton is expected to be a broad singlet. The key differentiating signal for the methyl ester will be a sharp singlet at approximately δ 3.7 ppm, corresponding to the three protons of the -OCH3 group.

-

¹³C NMR: The carbon NMR spectrum will be characterized by several signals in the aromatic region (δ 125-145 ppm) for the trityl group carbons. A signal for the quaternary carbon of the trityl group is expected around δ 70-75 ppm. The methylene carbon of the glycine backbone should appear around δ 45-50 ppm. The carbonyl carbon of the ester will be observed significantly downfield, typically in the range of δ 170-175 ppm. The methyl carbon of the ester group will give a signal around δ 50-55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. This is a key diagnostic peak.

-

C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium intensity band around 1200-1350 cm⁻¹.

-

C-O Stretch (ester): Two bands, one strong and one medium, in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 331. A prominent and characteristic fragmentation pattern in trityl-containing compounds is the loss of the trityl group to form a very stable triphenylmethyl cation.

Expected Fragmentation Pathway:

Sources

An In-depth Technical Guide to N-Tritylglycine Methyl Ester: Properties, Synthesis, and Application in Peptide Chemistry

This guide provides an in-depth technical overview of N-Tritylglycine methyl ester, a key building block in modern peptide synthesis and drug development. We will explore its fundamental physicochemical properties, detailed synthesis and purification protocols, and its strategic application as an amino-protected glycine derivative. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to provide researchers, scientists, and drug development professionals with a robust and practical resource.

Core Compound Characteristics

This compound is a derivative of the simplest amino acid, glycine. It features two critical modifications that make it highly valuable in organic synthesis:

-

N-Trityl (Triphenylmethyl) Group: A bulky, sterically hindering protecting group attached to the amine nitrogen. Its primary function is to prevent the amine from participating in unwanted reactions during multi-step synthesis. The trityl group is notably labile under acidic conditions, which allows for its selective removal without disturbing other, more robust protecting groups.[1]

-

Methyl Ester Group: This group protects the carboxylic acid functionality of glycine. Esterification enhances the solubility of the amino acid derivative in organic solvents and prevents the carboxylate from interfering with coupling reactions.[2]

These features make this compound a strategic component for the controlled, stepwise assembly of peptide chains.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₁NO₂ | |

| Molecular Weight | 331.41 g/mol | |

| Exact Mass | 331.157228913 u | |

| CAS Number | 10065-71-1 | |

| Appearance | White to off-white powder | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 38.3 Ų |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of glycine methyl ester hydrochloride with trityl chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated and the hydrochloride salt of the starting material.

Rationale for Reagent Selection

-

Glycine Methyl Ester Hydrochloride: Using the pre-esterified amino acid is a common strategy to avoid side reactions and ensure the carboxyl group is protected from the outset.[3]

-

Trityl Chloride (TrCl): The standard reagent for introducing the trityl protecting group.

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): A tertiary amine base is used to scavenge the protons released during the reaction. These bases are non-nucleophilic and sterically hindered, preventing them from competing with the glycine amine as a nucleophile. Two equivalents are necessary: one to neutralize the starting material's hydrochloride salt and one for the HCl byproduct of the reaction.

-

Solvent (DMF/DCM): A combination of dimethylformamide (DMF) and dichloromethane (DCM) is often used. DMF helps to dissolve the amino acid salt, while DCM is an excellent solvent for trityl chloride and the final product.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-tritylation of amino acid esters.

-

Preparation: To a stirred solution of glycine methyl ester hydrochloride (1.0 eq.) in DMF, add triethylamine (2.0 eq.). Cool the solution in an ice bath.

-

Reaction: Slowly add a solution of trityl chloride (1.0 eq.) dissolved in DCM.

-

Incubation: Remove the ice bath and stir the mixture vigorously for 2.5 to 4 hours at room temperature.

-

Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the trityl chloride starting material.

-

Workup:

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.

-

Add ethanol to the filtrate and concentrate the solution to dryness using a rotary evaporator.

-

Treat the resulting residue with ethyl acetate and water in a separatory funnel.

-

Wash the organic phase twice with water, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.

-

-

Purification: The crude product is often obtained as a white powder with high purity (yields often >95%) and can be used directly without further purification. If needed, recrystallization from methanol or purification via silica gel column chromatography can be performed.

Caption: Workflow for the synthesis of this compound.

Application in Peptide Synthesis

The primary role of this compound is as a protected building block in solution-phase or solid-phase peptide synthesis (SPPS).

Strategic Advantages

-

Mild Deprotection: The N-trityl group is highly acid-sensitive and can be removed under very mild acidic conditions (e.g., 1-2% TFA in DCM, or dilute acetic acid), which preserves most other protecting groups, including the acid-labile Boc group and various side-chain protectors.[1][4] This orthogonality is a cornerstone of modern peptide synthesis strategy.

-

Racemization Suppression: The steric bulk of the trityl group can effectively inhibit the racemization of the amino acid residue during coupling reactions, a critical factor for maintaining the chiral integrity of the final peptide.[1]

-

C-Terminal Ester Functionality: Peptides synthesized with a C-terminal methyl ester are valuable intermediates. They can be converted to peptide hydrazides for fragment condensation strategies or used directly in studies where the C-terminal carboxylate needs to be masked to enhance properties like cell permeability.[2][5][6]

Detailed Experimental Protocol: N-Trityl Deprotection

This protocol outlines the standard procedure for cleaving the N-trityl group to expose the free amine for the next coupling step in a synthesis workflow.[4]

-

Dissolution: Dissolve the N-trityl protected substrate (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (2.0 - 5.0 eq.) dropwise at room temperature. The exact amount of TFA may be optimized depending on the substrate's sensitivity.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A key byproduct, triphenylmethanol, will be visible.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The deprotected product can then be purified from the triphenylmethanol byproduct via column chromatography.

Caption: General workflow for the acidic deprotection of an N-trityl group.

Conclusion

This compound is a highly effective and versatile reagent for chemical synthesis. Its value is derived from the unique properties of the trityl protecting group—namely its steric bulk and high sensitivity to mild acid—combined with the stability of the methyl ester. This combination allows for the strategic incorporation of glycine into complex molecules with a high degree of control over reactivity and stereochemistry. The protocols described herein represent robust, field-proven methods that provide a reliable foundation for researchers in peptide chemistry and drug discovery.

References

-

de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. "Solid-phase peptide synthesis using N -trityl-amino acids." Lett. Available at: [Link].

-

Zervas, L., et al. "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Physical Chemistry Laboratory Server. Available at: [Link].

-

Distler, D.L., et al. "Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring." NIH Public Access. Available at: [Link].

-

Distler, D.L., et al. "Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring." NIH Public Access. Available at: [Link].

-

Maji, B., et al. "A convenient synthesis of amino acid methyl esters." PMC. Available at: [Link].

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Tritylglycine Methyl Ester: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-Tritylglycine methyl ester, a crucial building block in peptide synthesis and medicinal chemistry. As a protected amino acid ester, its structural integrity is paramount. Spectroscopic analysis provides the definitive confirmation of its identity and purity. This document synthesizes data from foundational spectroscopic principles and analogous structures to offer a comprehensive analytical overview for researchers and drug development professionals.

Introduction

This compound belongs to a class of compounds essential for the stepwise synthesis of peptides. The bulky trityl (triphenylmethyl) group serves as a protecting group for the amine terminus of the glycine molecule, preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxyl terminus. Accurate characterization is the bedrock of its application, ensuring that the correct, unadulterated compound is carried forward in a synthesis campaign. The primary tools for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Rationale: A standard ¹H NMR experiment in a deuterated solvent like chloroform-d (CDCl₃) provides a clean spectrum where the solvent signal does not interfere with the analyte signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet (m) | 15 H | Aromatic H (Ph) |

| ~ 3.70 | Singlet (s) | 3 H | -OCH₃ (H-4) |

| ~ 3.25 | Singlet (s) | 2 H | -CH₂- (H-2) |

| ~ 2.50 | Singlet (s) | 1 H | -NH- |

Interpretation and Field Insights:

-

Aromatic Region (δ 7.20 - 7.50): The fifteen protons of the three phenyl rings of the trityl group are expected to resonate in this region. Due to their similar chemical environments, they typically appear as a complex, overlapping multiplet. This is a characteristic signature of the trityl group.

-

Methyl Ester (δ ~3.70): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet. Its position is characteristic of methyl esters.

-

Methylene Protons (δ ~3.25): The two protons on the α-carbon of the glycine backbone (-CH₂-) are also equivalent and appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the nitrogen atom.

-

Amine Proton (δ ~2.50): The single amine proton (-NH-) will appear as a singlet. Its chemical shift can be variable and is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. A proton-decoupled experiment is standard, where all signals appear as singlets, simplifying the spectrum by removing C-H coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.0 | C=O (C-3) |

| ~ 145.0 | Aromatic C (ipso, C-1') |

| ~ 128.5 | Aromatic CH (ortho/meta) |

| ~ 128.0 | Aromatic CH (para) |

| ~ 126.5 | Aromatic CH (ortho/meta) |

| ~ 71.0 | Quaternary C (C-1) |

| ~ 52.0 | -OCH₃ (C-4) |

| ~ 46.0 | -CH₂- (C-2) |

Interpretation and Field Insights:

-

Carbonyl Carbon (δ ~173.0): The ester carbonyl carbon is significantly deshielded and appears far downfield, which is highly characteristic.

-

Aromatic Carbons (δ ~126-145): The trityl group gives rise to four distinct signals in the aromatic region: one for the ipso-carbons (the carbons attached to the quaternary center), and typically three for the ortho, meta, and para carbons.

-

Quaternary Carbon (δ ~71.0): The central quaternary carbon of the trityl group (C-1) is a key identifier. Its chemical shift confirms the presence of this bulky protecting group.

-

Methyl and Methylene Carbons (δ ~52.0 and ~46.0): The upfield signals correspond to the sp³ hybridized carbons of the methyl ester and the glycine backbone, respectively. Their positions are consistent with established values for amino acid esters.[3]

Section 2: Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A common and straightforward method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Predicted Key IR Absorptions:

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3350 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic (CH₂, CH₃) |

| ~ 1745 | Strong | C=O Stretch | Ester |

| 1600, 1490, 1450 | Medium-Weak | C=C Stretch (in-ring) | Aromatic |

| ~ 1210 | Strong | C-O Stretch | Ester |

| ~ 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Interpretation and Field Insights:

-

N-H Stretch (~3350 cm⁻¹): The presence of a peak in this region is indicative of the N-H bond of the protected amine.

-

Carbonyl Stretch (~1745 cm⁻¹): This is the most diagnostic peak in the spectrum. A strong, sharp absorption band around 1745 cm⁻¹ is definitive evidence for the ester carbonyl group.[4] For the corresponding carboxylic acid (N-Tritylglycine), this peak would be broader and shifted to ~1720 cm⁻¹.[1]

-

Aromatic C-H and C=C Stretches: The signals above 3000 cm⁻¹ (sp² C-H) and the series of absorptions between 1450-1600 cm⁻¹ confirm the presence of the aromatic rings.

-

Ester C-O Stretch (~1210 cm⁻¹): A strong absorption in this region corresponds to the stretching vibration of the C-O single bond of the ester functional group.

-

C-H Bending (~700 cm⁻¹): A strong band around 700 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds on a monosubstituted benzene ring, providing further evidence for the trityl group.

Section 3: Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z Value | Ion | Formula |

| 354.17 | [M+Na]⁺ | [C₂₂H₂₁NO₂Na]⁺ |

| 332.16 | [M+H]⁺ | [C₂₂H₂₂NO₂]⁺ |

| 243.12 | [M-C₃H₄NO₂]⁺ | [C₁₉H₁₅]⁺ (Trityl cation) |

Interpretation and Fragmentation Workflow:

The molecular formula of this compound is C₂₂H₂₁NO₂, with a monoisotopic mass of 331.1572 u. In ESI-MS, it is expected to be observed as the protonated molecule [M+H]⁺ at m/z 332.16 or as the sodium adduct [M+Na]⁺ at m/z 354.17.

The most significant feature in the mass spectrum of a trityl-protected compound is the presence of a highly stable fragment at m/z 243 . This corresponds to the trityl cation ([C₁₉H₁₅]⁺) , formed by the cleavage of the C-N bond. The high intensity of this peak is a hallmark of trityl-containing compounds and serves as a powerful diagnostic tool.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Section 4: Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectrum Acquisition (ATR)

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrum Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Development: Set up the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization. The analysis is typically performed in positive ion mode.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). If fragmentation is desired for confirmation, a tandem MS (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 248898, N-Tritylglycine. Available at: [Link]

-

SpectraBase. N-tritylglycine, ethyl ester. Available at: [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of N-Tritylglycine Methyl Ester

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Tritylglycine methyl ester, a key intermediate in peptide synthesis and drug development. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the molecule's structural attributes, complemented by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering the foundational knowledge and practical methodologies required to effectively handle and utilize this compound in various laboratory settings.

Introduction: Understanding this compound

This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a bulky trityl (triphenylmethyl) group, and the carboxylic acid is in the form of a methyl ester. This dual-functionality protection makes it a valuable building block in synthetic organic chemistry, particularly in the stepwise synthesis of complex peptides. The trityl group offers significant steric hindrance, which can influence reaction selectivity and, importantly, the solubility of the molecule.[1]

The solubility of a compound is a critical physical property that dictates its utility in various applications, from reaction kinetics in a homogenous phase to purification and formulation. A thorough understanding of the solubility of this compound in common laboratory solvents is therefore essential for its effective application.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features a combination of polar and non-polar moieties, which results in a nuanced solubility profile.

-

Non-Polar Characteristics: The most prominent feature of the molecule is the large, hydrophobic trityl group, composed of three phenyl rings. This bulky, non-polar group is expected to dominate the molecule's solubility, favoring dissolution in non-polar or moderately polar organic solvents.

-

Polar Characteristics: The presence of the methyl ester and the secondary amine linkage introduces polar character to the molecule. These groups are capable of dipole-dipole interactions and, in the case of the N-H bond, can act as a hydrogen bond donor.

Based on this structural analysis, it is predicted that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of organic solvents.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Insoluble | The large, non-polar trityl group outweighs the polarity of the ester and amide functionalities. |

| Methanol | Polar Protic | Sparingly Soluble | The alkyl nature of methanol can interact with the trityl group, while its hydroxyl group can interact with the polar parts of the molecule. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the trityl group. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for many organic compounds and should effectively solvate both the polar and non-polar regions of the molecule. |

| Chloroform | Polar Aprotic | Soluble | Similar in polarity to DCM, it is expected to be a good solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality of the solvent can interact with the polar groups of the solute, and its ethyl and acetyl groups can interact with the non-polar parts. |

| Acetone | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its smaller size may not effectively solvate the bulky trityl group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A powerful polar aprotic solvent, often used for dissolving protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Another highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Toluene | Non-Polar | Soluble | The aromatic nature of toluene will have strong van der Waals interactions with the phenyl rings of the trityl group. |

| Hexane | Non-Polar | Sparingly Soluble to Insoluble | While non-polar, the polarity of the ester and amide groups may limit solubility in a purely aliphatic hydrocarbon solvent. |

| Diethyl Ether | Non-Polar | Moderately Soluble | The ether's slight polarity and alkyl groups should allow for reasonable solvation. |

Experimental Protocols for Solubility Determination

To ascertain the actual solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Objective: To qualitatively determine the solubility of this compound in a variety of common laboratory solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.[2][3]

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration that is within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Diagram of the Quantitative Solubility (Equilibrium Method) Workflow:

Caption: Workflow for quantitative equilibrium solubility determination.

Conclusion

This technical guide has provided a detailed examination of the solubility characteristics of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can gain a comprehensive understanding of how this important compound behaves in various solvent systems. The provided methodologies for both qualitative and quantitative solubility determination offer a practical framework for generating reliable data, which is crucial for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

References

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of N-Tritylglycine Methyl Ester Under Acidic and Basic Conditions

Abstract

N-Tritylglycine methyl ester is a pivotal intermediate in synthetic organic chemistry, particularly in the assembly of peptides and other complex molecules where selective protection and deprotection are paramount. The strategic use of this compound hinges on a thorough understanding of the differential stability of its two primary functional groups: the acid-labile N-trityl protecting group and the base-labile methyl ester. This technical guide provides a comprehensive analysis of the chemical stability of this compound under both acidic and basic conditions. We will delve into the underlying reaction mechanisms, present field-proven experimental protocols for stability assessment, and offer quantitative data to guide researchers, scientists, and drug development professionals in designing robust synthetic strategies.

Introduction: The Synthetic Utility of Differential Lability

In multi-step organic synthesis, the concept of "orthogonality" in protecting groups is a cornerstone of efficient and high-yield strategies. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. This compound is a classic exemplar of this principle.

-

The N-trityl (Trt) group is a bulky triphenylmethyl moiety that provides steric protection to the nitrogen atom of glycine. Its key characteristic is its extreme sensitivity to acidic conditions, under which it is readily cleaved.[1][2]

-

The methyl ester protects the carboxylic acid functionality. It is relatively stable to acidic conditions but is easily hydrolyzed (saponified) under basic conditions.[3][4]

This guide will systematically explore the kinetics and mechanisms governing the stability of each of these groups, providing the foundational knowledge required to exploit this orthogonality in practical applications.

Molecular Structure of this compound

Understanding the molecule's structure is fundamental to comprehending its reactivity. The trityl group's bulk and the ester's electronic properties dictate its behavior in different chemical environments.

Caption: Structure of this compound.

Stability Under Acidic Conditions

Under acidic conditions, both the N-trityl group and the methyl ester are susceptible to cleavage, but at vastly different rates. The N-trityl group is significantly more labile.

3.1. Mechanism of N-Trityl Group Cleavage

The defining characteristic of the trityl group is its facile removal with acid.[2] The mechanism proceeds through the formation of the highly stable triphenylmethyl carbocation (trityl cation). This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

The reaction is initiated by protonation, which weakens the C-N bond and facilitates the departure of the trityl group.

Caption: Acid-catalyzed cleavage of the N-trityl group.

The liberated trityl cation is a potent electrophile and can lead to side reactions, such as re-attachment to the desired product or alkylation of other nucleophilic residues. To prevent this, "scavengers" like triisopropylsilane (TIS) are typically included in the cleavage cocktail. TIS irreversibly reduces the trityl cation to the inert triphenylmethane.[5]

3.2. Mechanism of Methyl Ester Hydrolysis

Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification reaction.[6] The process is an equilibrium, and to drive it towards the products (carboxylic acid and methanol), a large excess of water is required.[3][7]

The mechanism involves:

-

Protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by a water molecule to form a tetrahedral intermediate.

-

Proton transfer from the attacking water molecule to the methoxy oxygen, converting it into a good leaving group (methanol).

-

Elimination of methanol and deprotonation to regenerate the acid catalyst and form the final carboxylic acid product.[6][8]

In many standard trityl deprotection protocols, which are often performed in anhydrous or low-water conditions (e.g., TFA in DCM), the rate of ester hydrolysis is significantly slower than the rate of trityl cleavage.[1]

3.3. Summary of Stability and Deprotection Conditions

The following table summarizes common conditions for assessing stability and achieving deprotection under acidic conditions.

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Outcome & Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) (2-10 equiv.) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | Rapid N-Trityl Cleavage. Minimal ester hydrolysis if anhydrous. The most common method. | [1][2][9] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 30 min - 2 h | Milder N-Trityl Cleavage. A good alternative for substrates sensitive to TFA. | [1] |

| Aqueous HCl or H₂SO₄ | Water / Dioxane | Reflux | Several hours | Both N-Trityl and Ester Cleavage. Excess water drives ester hydrolysis to completion. | [7] |

3.4. Experimental Protocol: Acidic Challenge

This protocol outlines a standard procedure for the selective cleavage of the N-trityl group.

Caption: Workflow for acidic deprotection of the N-trityl group.

Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) (5.0 equiv) dropwise at room temperature. For substrates with other acid-sensitive groups, the amount of TFA may need to be optimized (e.g., starting with 2.0 equiv).[1]

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[1]

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: The crude product (Glycine methyl ester) can be purified by column chromatography on silica gel to separate it from the triphenylmethanol byproduct.

Stability Under Basic Conditions

The behavior of this compound under basic conditions is markedly different. The N-trityl group is robust, while the methyl ester is readily cleaved.

4.1. Mechanism of Methyl Ester Saponification

The base-catalyzed hydrolysis of an ester is known as saponification.[4] Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible.

The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: A hydroxide ion (e.g., from NaOH, KOH, or LiOH) directly attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This addition step forms a tetrahedral alkoxide intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃).

-

Irreversible Acid-Base Reaction: The methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base step forms a carboxylate salt and methanol, driving the entire reaction to completion.[3][4]

Caption: Base-catalyzed saponification of the methyl ester.

4.2. Stability of the N-Trityl Group

The C-N bond of the N-trityl group is stable to the nucleophilic and basic conditions typically employed for ester saponification.[10] This stability is crucial, as it allows for the selective deprotection of the C-terminus of an amino acid or peptide without disturbing the N-terminal protection.

4.3. Summary of Stability and Saponification Conditions

The following table summarizes common conditions for assessing stability and achieving saponification.

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Outcome & Notes | Reference(s) |

| Lithium Hydroxide (LiOH) | THF / Water | Room Temp. | 1 - 4 h | Clean Saponification. N-Trityl group is stable. LiOH is often preferred for its high solubility and clean reactions. | [11][12][13] |

| Sodium Hydroxide (NaOH) | Methanol / Water | Room Temp. or Reflux | 2 - 12 h | Effective Saponification. A common and cost-effective choice. N-Trityl group is stable. | [4][11] |

| Potassium Hydroxide (KOH) | Ethanol / Water | Room Temp. or Reflux | 2 - 12 h | Effective Saponification. Similar to NaOH. N-Trityl group is stable. | [11] |

Note: While saponification is generally clean, some N-methylamino acid derivatives have shown susceptibility to racemization under basic conditions.[14] For N-Tritylglycine, which is not chiral at the alpha-carbon, this is not a concern.

4.4. Experimental Protocol: Basic Challenge (Saponification)

This protocol describes a standard procedure for the selective hydrolysis of the methyl ester.

Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with a dilute aqueous HCl solution (e.g., 1 M HCl).

-

Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product (N-Tritylglycine) can be purified by recrystallization or column chromatography if necessary.

Conclusion: A Tool for Orthogonal Synthesis

The stability profile of this compound is a clear demonstration of orthogonal chemical protection.

-

Under Acidic Conditions: The N-trityl group is the primary point of reactivity, allowing for selective N-terminal deprotection. Cleavage is rapid and efficient with reagents like TFA in DCM.

-

Under Basic Conditions: The methyl ester is the exclusive site of reaction, enabling selective C-terminal deprotection via saponification. The N-trityl group remains completely intact under standard saponification conditions (e.g., LiOH in THF/water).

This predictable and differential lability allows chemists to unmask either the amine or the carboxylic acid functionality at will, providing precise control over the sequence of bond-forming events. This knowledge is essential for the strategic planning and successful execution of complex synthetic routes in pharmaceutical development and materials science.

References

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

-

Organic Chemistry. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

-

Behloul, C., Guijarro, D., & Yus, M. (2004). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron, 60(28), 5955-5960. [Link]

-

Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Lévesque, É., & Goudreau, N. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(11), 2997. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.

-

ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... Retrieved from [Link]

-

University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

-

ResearchGate. (2013, October 22). Can anyone suggest a better way to cleave methyl ester of amino acids?. Retrieved from [Link]

-

Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Stabilities of Trityl-Protected Substrates: The Wide Mechanistic Spectrum of Trityl Ester Hydrolyses. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Retrieved from [Link]

-

Stenutz, R. (n.d.). Fatty acid analysis using methyl esters. A practical guide to structural analysis of carbohydrates. Retrieved from [Link]

-

eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]

-

Japan International Center for Agricultural Sciences. (n.d.). III Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). CN106316870A - Synthesis method of L-glycine methyl ester salt product.

-

ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]

-

PubMed. (n.d.). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]

-

ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

-

PubMed Central. (n.d.). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Retrieved from [Link]

-

ResearchGate. (2021, August 7). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]

-

National Institutes of Health. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]

- Google Patents. (n.d.). US2994692A - Process of preparing nu-trityl peptides.

-

ACS Publications. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Ester to Acid. Retrieved from [Link]

-

PubMed. (n.d.). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. Tritylamines [organic-chemistry.org]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Strategic Role of the Trityl Group

An In-Depth Technical Guide to the Mechanism of N-Tritylation of Glycine Methyl Ester

This guide provides a detailed exploration of the N-tritylation of glycine methyl ester, a fundamental reaction in peptide synthesis and the broader field of organic chemistry. As a cornerstone of amine protection strategies, a thorough understanding of the trityl group's introduction is critical for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of procedural steps to elucidate the underlying mechanistic principles, the rationale behind experimental choices, and the self-validating nature of a well-designed protocol.

The triphenylmethyl (Trt), or trityl, group is a sterically bulky protecting group predominantly used for primary amines. Its significance lies in its stability under neutral and basic conditions, coupled with its facile cleavage under mild acidic conditions.[1] This orthogonality is paramount in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where selective deprotection is required without disturbing other protecting groups.[1][2]

Glycine, the simplest amino acid, is a ubiquitous building block. Its esterification, typically to a methyl or ethyl ester, protects the carboxylic acid functionality, allowing the amino group to be selectively modified. The N-tritylation of glycine methyl ester yields a key intermediate, N-Trt-Gly-OMe, which, after saponification, provides N-trityl glycine for subsequent peptide coupling reactions.[2] This guide will dissect the mechanism of this crucial N-tritylation step.

The Core Mechanism: A Nucleophilic Substitution Pathway

The N-tritylation of glycine methyl ester is a nucleophilic substitution reaction. While it can be viewed through the lens of a classic SN2 reaction, the steric hindrance of the trityl group and the stability of the corresponding carbocation introduce significant SN1 character. The reaction is typically performed using glycine methyl ester hydrochloride, a stable and commercially available salt, with a trityl halide in the presence of a non-nucleophilic base.[2][3]

The overall transformation is as follows:

[H₃N⁺-CH₂-COOCH₃]Cl⁻ + (C₆H₅)₃C-Cl + 2 (CH₃CH₂)₃N → (C₆H₅)₃C-NH-CH₂-COOCH₃ + 2 [(CH₃CH₂)₃NH]⁺Cl⁻

The mechanism can be delineated into three primary stages:

Stage 1: In Situ Generation of the Nucleophile The starting material, glycine methyl ester hydrochloride, is protonated at the nitrogen atom. To render it nucleophilic, a base is required to abstract this proton, liberating the free primary amine.[4] A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is ideal for this purpose as its steric bulk prevents it from acting as a competing nucleophile.[1] An additional equivalent of the base is necessary to neutralize the hydrohalic acid (e.g., HCl) that is generated as a byproduct during the reaction.[4]

Stage 2: Formation of the Electrophile The tritylating agent, typically trityl chloride (Trt-Cl) or bromotriphenylmethane, serves as the electrophile. In aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), the carbon-halogen bond is polarized.[1] Due to the exceptional stability of the triphenylmethyl carbocation (trityl cation), which is resonance-stabilized across the three phenyl rings, the reaction mechanism often proceeds via an SN1-like pathway. The halide anion dissociates, forming this stable carbocation intermediate.[1]

Stage 3: Nucleophilic Attack and N-C Bond Formation The lone pair of electrons on the nitrogen atom of the free glycine methyl ester attacks the electrophilic carbocation.[1] This forms the crucial N-C bond, resulting in the N-tritylated product. The byproduct, triethylammonium chloride, is typically insoluble in the reaction solvent and precipitates, helping to drive the reaction to completion.[4]

Causality Behind Experimental Choices

A robust protocol is a self-validating system where each component and condition is chosen for a specific, justifiable reason.

| Parameter | Choice | Rationale & Causality |

| Starting Material | Glycine methyl ester hydrochloride | The hydrochloride salt is a shelf-stable, crystalline solid, unlike the free ester which can polymerize or cyclize to form diketopiperazine upon storage.[3] |

| Tritylating Agent | Trityl Chloride (Trt-Cl) or Bromotriphenylmethane | Trt-Cl is common and cost-effective. Bromotriphenylmethane can offer higher reactivity and faster reaction times due to bromide being a better leaving group than chloride.[1] |

| Base | Triethylamine (TEA) or DIEA | A non-nucleophilic organic base is essential. It must be strong enough to deprotonate the ammonium salt but sterically hindered enough to not compete with the glycine ester in attacking the trityl group. It also neutralizes the HCl byproduct.[1][4] |

| Solvent | Dichloromethane (DCM), Chloroform, or DMF | Aprotic solvents are required. They solubilize the reactants and facilitate the formation of the trityl carbocation without interfering with the reaction.[1][2] DCM is often preferred for its volatility, simplifying product isolation. |

| Stoichiometry | ~2 equivalents of base | One equivalent is consumed to neutralize the hydrochloride salt of the starting material, and a second equivalent neutralizes the HCl generated from the reaction with trityl chloride.[4] |

| Temperature | Room Temperature (often with initial cooling) | The reaction proceeds efficiently at ambient temperature. Initial cooling during the addition of the base can be beneficial to manage the exotherm of the acid-base neutralization.[2][4] |

Field-Proven Experimental Protocol

This protocol is a synthesis of established methods for the preparation of N-trityl amino acid methyl esters, providing high yields and purity.[2][5]

Materials:

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

Trityl chloride (1.0 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottom flask, add glycine methyl ester hydrochloride (5 mmol) and dissolve it in the solvent (e.g., 20 mL of DMF).[2]

-

Base Addition: Cool the stirred solution in an ice bath. Slowly add triethylamine (10 mmol, 1.4 mL) to the mixture.

-

Tritylation: In a separate beaker, dissolve trityl chloride (5 mmol, 1.39 g) in a minimal amount of the reaction solvent (e.g., 7 mL of DCM).[2] Add this solution to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2.5 to 3 hours.[2] The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Work-up:

-

Remove the precipitated salts by filtration.

-

Transfer the filtrate to a separatory funnel. If DMF was used, add ethyl acetate to dilute the mixture.

-

Wash the organic phase twice with water to remove any remaining salts and DMF.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

-

Product Isolation: The resulting product, N-Trt-Gly-OMe, is typically a white powder obtained in high yield (>95%) and is often pure enough for subsequent steps without further purification.[2][5]

Quantitative Data Summary

The described method is highly efficient for various amino acid methyl esters, consistently producing high yields.

| Amino Acid Methyl Ester | Tritylating Agent | Base | Solvent | Yield (%) | Reference |

| Glycine-OMe | Trityl Chloride | TEA | DMF/DCM | 99% | [2][5] |

| Leucine-OMe | Trityl Chloride | TEA | DMF/DCM | 93% | [2][5] |

| Valine-OMe | Trityl Chloride | TEA | DMF/DCM | 95% | [2][5] |